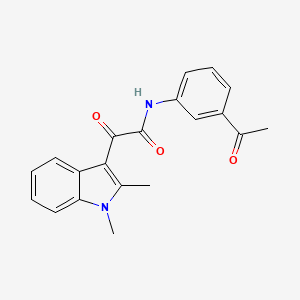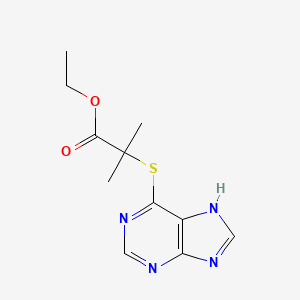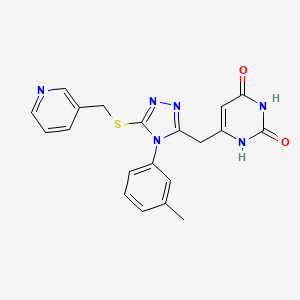
6-((5-((pyridin-3-ylmethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((5-((pyridin-3-ylmethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds similar to 6-((5-((pyridin-3-ylmethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves reactions with various chemical entities, leading to the formation of diverse heterocyclic compounds. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide results in oxazolo- or thiazolo-[5,4-d] pyrimidines respectively (Hurst, Atcha, & Marshall, 1991). Additionally, the synthesis of pyrimidinylureas and thioureas has been explored in various studies (Hussain et al., 2020).
Biological Activity
Compounds with structures similar to the queried chemical have shown potential in biological applications. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione demonstrated effects on triglyceride accumulation in cells and exhibited hypoglycemic and hypolipidemic activity in diabetic mice (Kim et al., 2004). This suggests potential medicinal applications in metabolic disorders.
Novel Synthesis Methods
New methods for synthesizing related pyrimidine derivatives have been developed, such as a multicomponent synthesis catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, offering efficient and reusable catalysts for producing high yields of pyridine-pyrimidines (Rahmani et al., 2018).
Applications in Supramolecular Chemistry
The pyrimidine derivatives have been utilized in forming novel supramolecular assemblies, indicating their suitability as ligands in co-crystallization processes. These assemblies demonstrate extensive hydrogen-bonding intermolecular interactions, hinting at their potential applications in the field of supramolecular chemistry (Fonari et al., 2004).
Nonlinear Optical Properties
These compounds have also been studied for their nonlinear optical (NLO) properties. The exploration of thiopyrimidine derivatives revealed their significant distribution in nature and their potential applications in medicine and NLO fields, indicating their relevance in optoelectronic and high-tech applications (Hussain et al., 2020).
Properties
IUPAC Name |
6-[[4-(3-methylphenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-13-4-2-6-16(8-13)26-17(9-15-10-18(27)23-19(28)22-15)24-25-20(26)29-12-14-5-3-7-21-11-14/h2-8,10-11H,9,12H2,1H3,(H2,22,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPWQCTWPOAJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CN=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
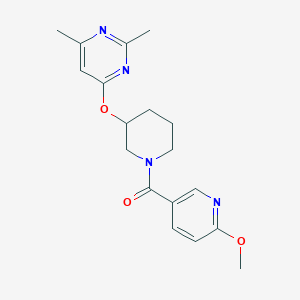
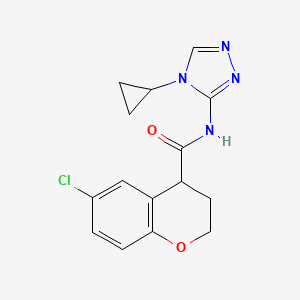
![N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2776878.png)
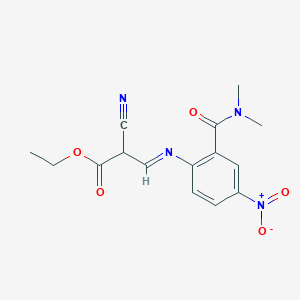
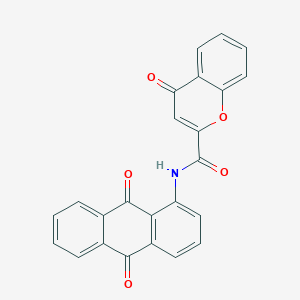
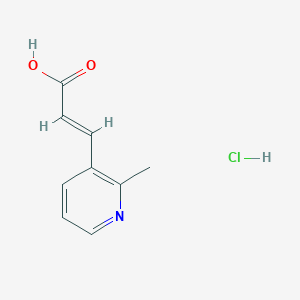
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2776885.png)
![3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2776886.png)
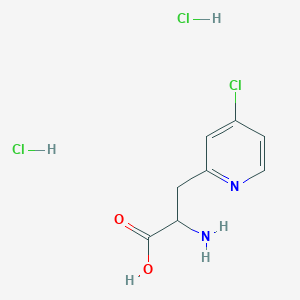
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)
